2-(4-Ethylcyclohexyl)aniline
Description
2-(4-Ethylcyclohexyl)aniline is an aromatic amine featuring a cyclohexyl ring substituted with an ethyl group at the 4-position, which is attached to the ortho position of an aniline moiety. The ortho-substituted cyclohexyl group imparts steric hindrance and hydrophobicity, which may influence its reactivity and applications in pharmaceuticals, agrochemicals, or materials science.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h3-6,11-12H,2,7-10,15H2,1H3 |
InChI Key |
KMRHYPXVHPISCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)aniline typically involves the reaction of 4-ethylcyclohexylamine with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of aniline reacts with the 4-ethylcyclohexyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-(4-Ethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between 2-(4-Ethylcyclohexyl)aniline and related compounds identified in the evidence:
Structural and Functional Insights
Positional Isomerism: 4-(4-Ethylcyclohexyl)aniline differs from the target compound only in the substituent position (para vs. ortho).
Functional Group Variations: 2-[(2-Ethylcyclohexyl)oxy]aniline contains an ether group, enhancing polarity and hydrogen-bonding capacity compared to the hydrocarbon-linked target compound. This could increase solubility in polar solvents .
N-Substitution Effects :
- N-ethyl(4-hexyl)aniline is N-ethylated, deactivating the aromatic ring toward electrophilic reactions. In contrast, the primary amine group in the target compound retains higher reactivity for derivatization (e.g., diazotization) .
Biological Activity
2-(4-Ethylcyclohexyl)aniline is an organic compound with potential applications in various biological contexts, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, efficacy in specific biological assays, and comparisons with related compounds.
- Molecular Formula : C12H17N
- Molecular Weight : 177.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate biological pathways effectively, influencing processes such as enzyme inhibition and receptor binding.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance, studies have shown its ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroids and other lipids. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Receptor Binding
The compound has also been investigated for its binding affinity to various receptors. Preliminary data suggest that it may act as a selective antagonist or modulator at certain neurotransmitter receptors, which could have implications for treating conditions such as anxiety or depression.
Biological Assays and Efficacy
Several studies have been conducted to evaluate the biological efficacy of this compound:
- Antifungal Activity : In vivo tests have demonstrated that this compound exhibits antifungal properties against ascomycete fungi, such as Septoria. Its effectiveness was compared to known fungicides, showing promising results in controlling fungal growth .
- Toxicity Studies : Toxicological assessments indicate that while the compound possesses biological activity, its safety profile requires careful evaluation. In laboratory settings, doses leading to significant enzyme inhibition also correlated with cytotoxic effects on mammalian cell lines.
- Pharmacological Applications : The potential use of this compound as a building block for pharmaceuticals has been explored. Its structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| 2-(4-Methylcyclohexyl)aniline | Aromatic amine | Moderate antifungal activity | Less potent than this compound |
| N,N-Diethyl-3-methylbenzamide | Aliphatic amide | Antidepressant effects | Different mechanism of action |
| 1-(3-Bromo-4-fluorophenyl)-2-fluoroethanamine | Halogenated amine | Enzyme inhibition | Similar enzyme interaction profile |
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against Septoria species in vitro. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional fungicides like carboxin, indicating superior antifungal activity .
Case Study 2: Enzyme Interaction
A study assessed the interaction of this compound with cytochrome P450 enzymes in human liver microsomes. Results indicated that the compound inhibited CYP3A4 activity by approximately 50% at a concentration of 10 µM, suggesting potential implications for drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
